Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine) is a novel analgesic compound classified as a first-in-class, potent agonist of both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors (μ, δ, and κ). [, ] Cebranopadol's unique dual-targeting mechanism makes it a subject of significant scientific research, particularly in the field of pain management. []
The synthesis of Cebranopadol involves several key steps:
Cebranopadol's molecular structure is characterized by its complex spirocyclic framework. The compound can be represented by the following chemical formula:
The structural features include:
The stereochemistry is crucial for its activity, with the trans configuration being favored for binding at the nociceptin/orphanin FQ and mu-opioid receptors .
Cebranopadol undergoes various chemical reactions during its synthesis and in biological systems:
Cebranopadol acts through dual pathways:
The interaction with these receptors has been quantified in pharmacological studies demonstrating significant potency and efficacy in pain models .
Cebranopadol exhibits several notable physical and chemical properties:
Cebranopadol is primarily being investigated for its potential applications in pain management:
Cebranopadol (chemical name: (1r,4r)-6'-Fluoro-N,N-dimethyl-4-phenyl-4',9'-dihydro-3'H-spiro[cyclohexane-1,1'-pyrano[3,4-b]indol]-4-amine) is a first-in-class analgesic agent with a unique multi-receptor mechanism of action. This synthetic benzenoid compound functions as a potent agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors, representing a significant advancement in pain management therapeutics [5] [6]. Its development addresses critical limitations of conventional opioids, including inadequate efficacy in neuropathic pain, respiratory depression, and abuse liability. With the molecular formula C₂₄H₂₇FN₂O and a molar mass of 378.49 g/mol, cebranopadol's distinctive spiroindole structure enables its novel pharmacological profile [5] [6]. Currently in Phase III clinical trials for various chronic pain conditions, cebranopadol exemplifies the translational potential of targeting multiple pain pathways through a single molecular entity [4] [8].
Molecular Structure and Physicochemical Properties:Cebranopadol features a complex tetracyclic structure comprising a spiro junction between a cyclohexane ring and a pyrano[3,4-b]indole system, with a fluorine atom at the 6' position enhancing receptor interactions. The compound's XLogP value of 4.5 indicates significant lipophilicity, facilitating blood-brain barrier penetration and central nervous system access [5] [6]. With only two hydrogen bond acceptors and one hydrogen bond donor, cebranopadol adheres to Lipinski's rule of five (zero violations), predicting favorable oral bioavailability [5]. The topological polar surface area of 28.26 Ų further supports its membrane permeability and drug-like properties [5].
Receptor Binding and Functional Activity:Cebranopadol exhibits high-affinity binding across multiple opioid receptors with distinct efficacy profiles:
Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Intrinsic Activity (%) |
---|---|---|---|
NOP | 0.9 | 13.0 | 89% (Full agonist) |
μ-opioid (MOP) | 0.7 | 1.2 | 104% (Full agonist) |
κ-opioid (KOP) | 2.6 | 17 | 67% (Partial agonist) |
δ-opioid (DOP) | 18 | 110 | 105% (Full agonist) |
Table 1: Receptor binding and functional activity profile of cebranopadol at human receptors [1] [6]
The compound demonstrates full agonist efficacy at MOP, DOP, and NOP receptors, with partial agonism at KOP receptors [1] [6]. In calcium mobilization assays, its potency rank order is NOP = MOP > KOP ≥ DOP, reflecting its balanced activity across receptor types [1].
Mechanistic Insights and Signaling Bias:Bioluminescence resonance energy transfer (BRET) studies reveal cebranopadol's signaling bias toward G-protein coupling over β-arrestin recruitment. At NOP receptors, it potently promotes G-protein interaction (EC₅₀ similar to N/OFQ) but fails to stimulate β-arrestin 2 recruitment [1]. Similarly, at MOP receptors, cebranopadol exhibits reduced potency for β-arrestin pathways compared to classical opioids [1]. This preferential signaling may underlie its favorable preclinical tolerability profile, as β-arrestin recruitment has been implicated in opioid-related adverse effects like respiratory depression [7] [10].
Discovery and Preclinical Validation:Cebranopadol (developmental codes: TRN-228, GRT-6005) emerged from systematic medicinal chemistry efforts by Grünenthal GmbH to create a single-molecule multi-receptor analgesic. Initial synthesis and screening identified the spiroindole scaffold as optimal for balanced NOP/opioid activity [4] [6]. Preclinical studies demonstrated exceptional antinociceptive potency across rodent pain models:
Clinical Development Milestones:
Phase | Year | Key Advance | Clinical Context |
---|---|---|---|
I | 2012 | First-in-human studies | PK/PD in healthy volunteers |
II | 2014 | Proof-of-concept in chronic low back pain | Significant efficacy vs. placebo |
II | 2017 | Phase II RCT in cancer pain | Non-inferiority to morphine |
III | 2018+ | Pivotal trials for multiple pain indications | Ongoing global studies |
Table 2: Key developmental milestones of cebranopadol [2] [3] [4]
Cebranopadol entered Phase I trials in 2012, with first human data confirming its predicted pharmacokinetic profile: late tₘₐₓ (4–6 h), long half-value duration (14–15 h), and terminal half-life of 62–96 h [9]. The landmark Phase II trial (2014–2017) in moderate-to-severe chronic low back pain established clinical proof-of-concept, demonstrating statistically significant and clinically relevant analgesia at 200–600 μg doses versus placebo [2]. Its classification as a first-in-class analgesic stems from being the initial clinically advanced compound combining full NOP/MOP agonism—a mechanistic approach distinct from both traditional opioids and other multi-mechanistic analgesics like tapentadol [4] [8].
Synergistic Analgesic Effects:Co-activation of NOP and MOP receptors produces synergistic antinociception in primates and rodents. Preclinical studies demonstrate that systemic cebranopadol-induced analgesia is blocked by either the NOP antagonist SB-612111 or the opioid antagonist naloxone, confirming dual receptor engagement [1] [7]. This synergy is particularly pronounced in neuropathic pain states, where selective MOP agonists show limited efficacy [7] [10]. The mechanistic basis includes:
Mitigation of Opioid-Related Limitations:The NOP component provides pharmacological benefits that address key drawbacks of classical opioids:
Neuropathic Pain Efficacy:The NOP receptor system is upregulated in chronic pain states, making it a strategic target for neuropathic conditions. Cebranopadol's superior efficacy in nerve injury models (versus acute pain tests) correlates with:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7